COX-2 Enzyme Inhibition: Ki and IC50 Comparison Against the Sulfone Analog 4-(Methylsulfonyl)phenylacetic Acid
4-(Methylsulphonylamino)phenylacetic acid inhibits human recombinant COX-2 with a Ki of 920 nM and an IC50 of 14,900 nM under non-competitive inhibition conditions [1]. In contrast, 4-(methylsulfonyl)phenylacetic acid is primarily described as a synthetic intermediate used to prepare heterocyclic diaryl COX-2 inhibitors, not as a direct COX-2 inhibitor, and no comparable quantitative COX-2 inhibition data were identified for the sulfone analog as a standalone active pharmaceutical ingredient . This functional distinction means the sulfonamide derivative possesses intrinsic COX-2 inhibitory activity, whereas the sulfone derivative requires further chemical elaboration to achieve COX-2 inhibition.
| Evidence Dimension | Human COX-2 enzyme inhibition (Ki and IC50) |
|---|---|
| Target Compound Data | Ki = 920 nM; IC50 = 14,900 nM |
| Comparator Or Baseline | 4-(Methylsulfonyl)phenylacetic acid (CAS 90536-66-6): No direct COX-2 inhibition data reported; used solely as a synthetic intermediate |
| Quantified Difference | Target compound shows measurable intrinsic COX-2 inhibition; comparator requires further derivatization for COX-2 activity |
| Conditions | Human recombinant COX-2, 5 min preincubation, arachidonic acid substrate, Lineweaver-Burk plot analysis |
Why This Matters
Procurement for COX-2 inhibition research requires intrinsic target activity; the sulfonamide analog provides direct enzyme inhibition data absent for the sulfone intermediate.
- [1] BindingDB. Entry BDBM50260298: 4-(Methylsulphonylamino)phenylacetic acid COX-2 inhibition data (Ki = 920 nM; IC50 = 14,900 nM). View Source
